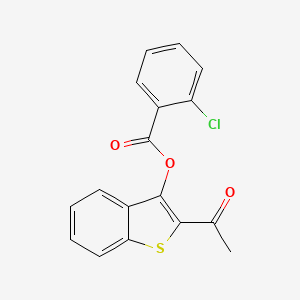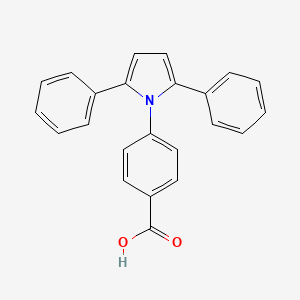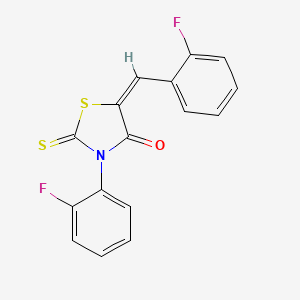![molecular formula C32H25FN2O3 B11677196 2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11677196.png)
2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(2-fluorofenoxi)metil]-4-metoxi fenil}-3-(naftalen-1-il)-2,3-dihidroquinazolin-4(1H)-ona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
La síntesis de 2-{3-[(2-fluorofenoxi)metil]-4-metoxi fenil}-3-(naftalen-1-il)-2,3-dihidroquinazolin-4(1H)-ona generalmente implica múltiples pasos, incluida la formación de compuestos intermedios. Un método común involucra el uso del acoplamiento de Suzuki-Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Esta reacción es conocida por sus condiciones suaves y tolerantes a los grupos funcionales, lo que la hace adecuada para la síntesis de moléculas orgánicas complejas.
Análisis De Reacciones Químicas
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: La presencia de grupos metoxi y fenoxi permite reacciones de oxidación, que pueden ser facilitadas por reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto puede reducirse utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El grupo fluorofenoxi puede sufrir reacciones de sustitución nucleofílica, a menudo utilizando reactivos como el hidróxido de sodio o el terc-butóxido de potasio.
Aplicaciones Científicas De Investigación
2-{3-[(2-fluorofenoxi)metil]-4-metoxi fenil}-3-(naftalen-1-il)-2,3-dihidroquinazolin-4(1H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto le permite interactuar con varios objetivos biológicos, lo que lo hace útil en el estudio de las vías bioquímicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La presencia de los grupos fluorofenoxi y metoxi le permite formar enlaces de hidrógeno e interacciones hidrofóbicas con estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Los compuestos similares incluyen:
- 2-{3-[(4-fluorofenoxi)metil]-4-metoxi fenil}-3-(2-furilmetil)-2,3-dihidroquinazolin-4(1H)-ona
- 3-[(2-Fluorofenoxi)metil]-4-metoxi benzaldehído
Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales específicos, lo que lleva a variaciones en su reactividad química y actividad biológica. La combinación única de grupos funcionales en 2-{3-[(2-fluorofenoxi)metil]-4-metoxi fenil}-3-(naftalen-1-il)-2,3-dihidroquinazolin-4(1H)-ona la hace particularmente interesante para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C32H25FN2O3 |
|---|---|
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
2-[3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl]-3-naphthalen-1-yl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C32H25FN2O3/c1-37-29-18-17-22(19-23(29)20-38-30-16-7-5-13-26(30)33)31-34-27-14-6-4-12-25(27)32(36)35(31)28-15-8-10-21-9-2-3-11-24(21)28/h2-19,31,34H,20H2,1H3 |
Clave InChI |
RLDCCAHPPLGIBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54)COC6=CC=CC=C6F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-{4-[ethyl(methyl)amino]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11677120.png)
![2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate](/img/structure/B11677128.png)
![N'-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11677133.png)
![(5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677137.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide](/img/structure/B11677150.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11677153.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11677162.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11677166.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11677173.png)
![N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11677183.png)

![(5E)-5-({5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677201.png)
